molecular formula C2H5BrO2S B6589678 ethanesulfonyl bromide CAS No. 18425-66-6

ethanesulfonyl bromide

Cat. No. B6589678
CAS RN: 18425-66-6
M. Wt: 173
InChI Key:
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Description

Ethanesulfonyl bromide (ESB) is an important organic compound used in the synthesis of a variety of organic compounds. It is a versatile reagent that can be used for a number of different purposes, including the synthesis of a variety of organic compounds, the synthesis of pharmaceutical drugs, and the preparation of catalysts for organic reactions. ESB is also used in a number of scientific research applications, such as in the study of biochemical and physiological processes.

Mechanism of Action

Ethanesulfonyl bromide is an electrophilic reagent, which means that it reacts with electron-rich molecules. When ethanesulfonyl bromide reacts with an electron-rich molecule, it forms a covalent bond with the molecule, resulting in the formation of a new compound. This new compound can then be used in further reactions or studies.
Biochemical and Physiological Effects
Ethanesulfonyl bromide has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, which are involved in the metabolism of proteins and phospholipids. It has also been shown to inhibit the activity of transporters, such as Na+/K+-ATPase, which is involved in the transport of ions across cell membranes. Additionally, ethanesulfonyl bromide has been shown to have an effect on the expression of certain genes, such as those involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

Ethanesulfonyl bromide has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to handle and store. It is also a relatively stable compound, and it is non-toxic and non-carcinogenic. However, it is also a relatively reactive compound, and it can react with other compounds in the reaction mixture, which can lead to unwanted side reactions. Additionally, it can be difficult to isolate the desired product from the reaction mixture.

Future Directions

Ethanesulfonyl bromide has a number of potential future directions. It can be used in the synthesis of novel drugs and other organic compounds. It can also be used in the study of enzyme kinetics and the mechanism of action of drugs. Additionally, it can be used in the study of biochemical and physiological processes, such as the study of gene expression and the regulation of cell growth and differentiation. Finally, it can be used in the development of new catalysts for organic reactions.

Synthesis Methods

Ethanesulfonyl bromide is synthesized from ethanesulfonyl chloride (ESC) and sodium bromide (NaBr). In this reaction, the ESC reacts with the NaBr to produce ethanesulfonyl bromide and sodium chloride (NaCl). The reaction can be represented by the following equation:
ESC + NaBr → ethanesulfonyl bromide + NaCl
The reaction is typically carried out at room temperature and is usually complete within a few minutes. The product can then be isolated by filtration and recrystallization.

Scientific Research Applications

Ethanesulfonyl bromide is used in a number of scientific research applications. It is used in the study of biochemical and physiological processes, such as the study of enzyme kinetics. It is also used in the study of drug metabolism and the study of the mechanism of action of drugs. It can also be used in the synthesis of pharmaceutical drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethanesulfonyl bromide can be achieved through the reaction of ethanesulfonyl chloride with hydrogen bromide.", "Starting Materials": ["Ethanesulfonyl chloride", "Hydrogen bromide"], "Reaction": [ "Add ethanesulfonyl chloride to a reaction flask", "Add hydrogen bromide dropwise to the reaction flask while stirring", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Extract the product with diethyl ether", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous magnesium sulfate", "Filter the organic layer and evaporate the solvent under reduced pressure", "Purify the product by recrystallization from ethanol" ] }

CAS RN

18425-66-6

Product Name

ethanesulfonyl bromide

Molecular Formula

C2H5BrO2S

Molecular Weight

173

Purity

95

Origin of Product

United States

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